Oxalomalic acid sodium salt

描述

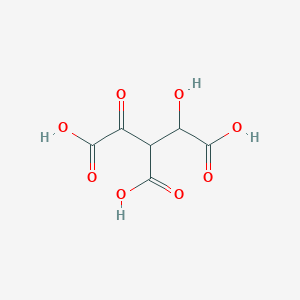

Oxalomalic acid sodium salt, also known as 3-carboxy-3-deoxy-2-pentulosaric acid trisodium salt, is a crystalline compound with the molecular formula C6H3Na3O8 and a molecular weight of 272.05 g/mol . It is primarily known for its role as an aconitase inhibitor, which is significant in biochemical research .

准备方法

草酰苹果酸钠盐的制备通常涉及多个步骤。 一种常用的方法包括草酰苹果酸的选择性脱水和羰基化,然后进行酸碱中和反应 . 工业生产方法尚未得到广泛记载,但实验室合成通常涉及使用草酰乙酸和乙醛酸作为起始原料 .

化学反应分析

科学研究应用

Biochemical Role

Oxalomalic acid sodium salt is recognized primarily for its ability to inhibit specific enzymes involved in the citric acid cycle:

- Aconitase Inhibition :

- NADP-dependent Isocitrate Dehydrogenase Inhibition :

Enzyme Activity Studies

This compound is utilized in various experimental setups to study enzyme kinetics and metabolic regulation:

- Metabolic Flux Analysis : Researchers employ oxalomalic acid to dissect the roles of aconitase and isocitrate dehydrogenase in metabolic pathways, providing insights into metabolic disorders and potential therapeutic targets.

- Iron Regulation Studies : The compound's effect on iron regulatory proteins (IRPs) has been documented, revealing its role in modulating glutamate secretion in neuronal and epithelial cells under variable iron conditions .

Neurobiology

In neurobiological research, this compound has been explored for its effects on neuronal function:

- Glutamate Secretion : The inhibition of aconitase by oxalomalic acid leads to decreased glutamate secretion from neurons, which is critical for understanding excitotoxicity and neurodegenerative diseases .

Toxicological Studies

The compound has been investigated for its potential toxicological effects, particularly regarding cellular toxicity due to disrupted metabolic processes:

- Cell Viability Assays : By assessing cell viability in the presence of oxalomalic acid, researchers can evaluate the compound's safety profile and potential cytotoxic effects at varying concentrations.

Case Study 1: Aconitase Inhibition and Glutamate Production

A study conducted by Festa et al. (2000) demonstrated that treatment with oxalomalic acid at 5 mM resulted in a marked decrease in IRP binding activity and subsequent reduction in glutamate secretion from cultured retinal pigment epithelial cells. This highlights the compound's utility in studying iron metabolism and neurotransmitter regulation .

Case Study 2: Metabolic Regulation in Cancer Research

Research has shown that oxalomalic acid can influence metabolic pathways related to cancer cell proliferation. By inhibiting key enzymes like aconitase, it alters energy production dynamics within cancer cells, suggesting potential applications for targeted cancer therapies .

作用机制

草酰苹果酸钠盐通过抑制乌头酸酶和 NADP 依赖性异柠檬酸脱氢酶发挥作用。 这些酶在柠檬酸循环中至关重要,它们的抑制会影响柠檬酸转化为异柠檬酸 . 这种抑制会导致铁调控蛋白 1 (IRP1) 结合活性降低,并降低培养细胞中的谷氨酸分泌 .

相似化合物的比较

草酰苹果酸钠盐由于同时抑制乌头酸酶和 NADP 依赖性异柠檬酸脱氢酶而独一无二。 类似的化合物包括:

草酰乙酸: 草酰苹果酸钠盐合成的前体。

乙醛酸: 用于其合成的另一种前体。

γ-羟基-α-酮戊二酸: 一种对乌头酸酶具有类似抑制效果的化合物.

生物活性

Oxalomalic acid sodium salt, also known as oxalomalate, is a compound formed from the condensation of oxaloacetate and glyoxylate. It exhibits significant biological activity, particularly in its role as an inhibitor of key enzymes in metabolic pathways. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C6H6O8 • 3Na

- Molecular Weight : 275.0 g/mol

- CAS Registry No. : 89304-26-7

- Solubility : Approximately 1 mg/ml in water

This compound primarily functions as a competitive inhibitor of aconitase, an enzyme crucial for the citric acid cycle. Aconitase catalyzes the isomerization of citrate to isocitrate, and its inhibition by oxalomalate can significantly impact cellular metabolism.

Inhibition Studies

Research indicates that oxalomalate inhibits aconitase and NADP-dependent isocitrate dehydrogenase at concentrations as low as 1 mM. At 5 mM concentration, it has been shown to decrease the binding activity of iron-regulatory protein 1 (IRP1) and reduce glutamate secretion in various cell types, including:

- Lens epithelial cells

- Retinal pigment epithelial cells

- Neurons

These findings suggest that oxalomalate may play a role in modulating iron metabolism and neurotransmitter release, which could have implications for neurodegenerative diseases and other conditions related to iron dysregulation .

Biological Effects

The biological effects of this compound are multifaceted:

- Iron Regulation : By inhibiting aconitase, oxalomalate affects the translation of proteins involved in iron metabolism, particularly under conditions of iron scarcity .

- Neurotransmitter Modulation : The reduction in glutamate secretion may influence neuronal signaling and has potential implications for neurological health .

- Metabolic Interference : The compound's ability to interfere with the citric acid cycle suggests potential applications in metabolic research and therapeutic strategies targeting metabolic disorders.

Case Study 1: Aconitase Inhibition and Glutamate Secretion

In a study examining the effects of oxalomalate on cultured neurons, researchers found that treatment with 5 mM oxalomalate resulted in a significant decrease in glutamate levels. This effect was attributed to the inhibition of aconitase activity, highlighting the compound's role in neurotransmitter regulation .

Case Study 2: Iron Metabolism Regulation

Another study focused on the impact of oxalomalate on iron regulatory proteins demonstrated that its inhibitory action on aconitase led to altered IRP1 binding activity. This alteration was linked to changes in cellular responses to iron availability, suggesting that oxalomalate could be a valuable tool in studying iron homeostasis .

Potential Applications

Given its biological activity, this compound may have several applications:

- Research Tool : It can be utilized in studies focused on metabolic pathways involving aconitase and neurotransmitter dynamics.

- Therapeutic Agent : There is potential for development as a therapeutic agent targeting conditions related to iron dysregulation or neurodegenerative diseases.

- Biochemical Assays : Its properties make it suitable for use in biochemical assays assessing enzyme activity and metabolic flux.

属性

IUPAC Name |

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDSCXNEGCRTMS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。